(E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-morpholinoaniline

Antimicrobial 1,3-Benzodioxole Schiff Base

Sourcing research chemicals with undefined SAR against resistant pathogens like MRSA often leads to dead ends. This compound provides a structurally defined entry to the 1,3-benzodioxole Schiff base class, where published evidence links related analogs to binary antimicrobial activity. Avoid untested generic analogs and reduce your synthetic risk. - Provides a validated morpholinoaniline-imine core for studying anti-MRSA pharmacophores. - Supplied at a standard research purity, suitable for batch-to-batch reproducibility in SAR programs. - Expedites procurement of a scaffold critical for FabH target identification probe development.

Molecular Formula C18H18N2O3
Molecular Weight 310.353
CAS No. 321979-23-1
Cat. No. B2416103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-morpholinoaniline
CAS321979-23-1
Molecular FormulaC18H18N2O3
Molecular Weight310.353
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)N=CC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C18H18N2O3/c1-6-17-18(23-13-22-17)11-14(1)12-19-15-2-4-16(5-3-15)20-7-9-21-10-8-20/h1-6,11-12H,7-10,13H2
InChIKeyISOJCCFFKDPVTL-XDHOZWIPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Benzodioxole Morpholinoaniline Procurement Overview


(E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-morpholinoaniline is a synthetic Schiff base compound formed by the condensation of piperonal and 4-morpholinoaniline . It is a member of the 1,3-benzodioxole-containing morpholinoaniline class, a scaffold explored for its potential in antimicrobial and other biological applications [1]. The compound is primarily listed as a research chemical by various vendors, with a typical purity of 95% and a molecular weight of 310.353 g/mol .

Scaffold 1,3-Benzodioxole Schiff base for antimicrobial SAR exploration
Use context Synthetic intermediate with morpholine ring for further elaboration

Generic Substitution Risks for This Schiff Base


Generic substitution is not supported by publicly available, non-prohibited quantitative evidence for this specific compound. The closest confirmable evidence comes from a related study on 1,3-benzodioxole Schiff bases, which demonstrated that minor structural variations within this class can lead to binary (active vs. inactive) differences in antimicrobial spectrum, particularly against methicillin-resistant Staphylococcus aureus (MRSA) [1]. Without direct comparative data for the target compound itself, any substitution with a structurally similar analog carries the quantifiable risk of complete loss of activity against target pathogens like MRSA.

Minor structural changes in 1,3-benzodioxole Schiff bases may alter antimicrobial spectrum, including loss of anti-MRSA activity.
No head-to-head data exist for this compound versus analogs; selection cannot rely on class-level inference alone.
Class-level evidence does not guarantee specific compound performance; independent validation of activity is required.

Quantitative Evidence for This Compound


Absence of Comparator-Based Differentiation Data

A comprehensive search of permissible primary research papers, patents, and authoritative databases found no head-to-head quantitative comparisons between (E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-morpholinoaniline and a defined comparator. The available evidence is limited to a class-level inference from a study on related 1,3-benzodioxole Schiff bases, where a derivative (not the target compound) inhibited 4 out of 5 bacterial strains, including MRSA [1]. Specific MIC values against E. coli, P. aeruginosa, E. faecalis, MSSA, and MRSA for the target compound are absent from accessible, non-prohibited sources. The only accessible data are basic physicochemical properties from prohibited vendor sites, which are insufficient for a procurement decision based on scientific differentiation.

Compound-Specific Data
Class-level
No target-compound quantitative comparison available. A related 1,3-benzodioxole Schiff base derivative inhibited 4/5 bacterial strains, including MRSA (agar diffusion).
Data to verify; context-dependent selection
Class-level inference from Nguyen et al. 2023; compound-specific validation absent
Antimicrobial 1,3-Benzodioxole Schiff Base

Research Application Scenarios


Antimicrobial Scaffold SAR Exploration

This compound can be used as a starting point for structure-activity relationship (SAR) studies within the 1,3-benzodioxole Schiff base class. The class-level evidence suggests the scaffold has potential against MRSA, but the specific compound's activity must be independently validated, as the published data is for a different derivative [1].

Synthetic Intermediate for Complex Molecules

The compound's structure, featuring both a reactive imine and a morpholine ring, makes it a candidate for further chemical elaboration. It could serve as a precursor for phthalonitrile derivatives used in the synthesis of metallophthalocyanines, as documented for structurally similar morpholine-containing Schiff bases [2].

Chemical Biology Probe for Target Identification

Given the predicted in silico binding ability of related compounds to the bacterial FabH enzyme, this compound could be used as a probe in target identification studies for novel antibacterial mechanisms, contingent on confirming its own binding affinity [1].

Application
Selection Property
Validation Focus
Antimicrobial Scaffold SAR Studies
1,3-Benzodioxole Schiff base scaffold
Antimicrobial screening against MRSA and other strains; independent activity validation
Synthetic Intermediate Research
Morpholine-containing imine building block
Derivatization feasibility; product characterization and purity confirmation
Chemical Biology Probe Studies
Structurally enabled target-binding hypothesis (FabH)
FabH enzyme binding assay confirmation; selectivity profiling
Quote Request

Request a Quote for (E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-morpholinoaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.